molecular formula C33H57NO10 B8106158 Benzyl-N-bis(PEG3-Boc)

Benzyl-N-bis(PEG3-Boc)

Cat. No.: B8106158
M. Wt: 627.8 g/mol
InChI Key: XXXHNLSMJCAWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-N-bis(PEG3-Boc) is a polyethylene glycol (PEG) linker that contains a benzyl group and two PEG3-t-butyl ester groups. The benzyl group acts as a protecting group for the amine and can be deprotected via hydrogenolysis. The t-butyl ester groups can be removed under acidic conditions. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-N-bis(PEG3-Boc) typically involves the reaction of benzylamine with PEG3-t-butyl ester under specific conditions. The benzyl group serves as a protecting group for the amine, which can be deprotected via hydrogenolysis. The t-butyl ester groups can be removed under acidic conditions .

Industrial Production Methods

Industrial production methods for Benzyl-N-bis(PEG3-Boc) involve large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in reagent grade for research purposes and is available in various quantities .

Chemical Reactions Analysis

Types of Reactions

Benzyl-N-bis(PEG3-Boc) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl-N-bis(PEG3-Boc) has a wide range of applications in scientific research, including:

    Chemistry: Used as a PEG linker in various chemical reactions to increase water solubility.

    Biology: Employed in the synthesis of bioconjugates and drug delivery systems.

    Medicine: Utilized in the development of PEGylated drugs to enhance their solubility and stability.

    Industry: Applied in the production of various PEG-based materials and products

Mechanism of Action

The mechanism of action of Benzyl-N-bis(PEG3-Boc) involves its role as a PEG linker. The benzyl group acts as a protecting group for the amine, which can be deprotected via hydrogenolysis. The t-butyl ester groups can be removed under acidic conditions, allowing the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-N-bis(PEG3-Boc) is unique due to its specific combination of benzyl and PEG3-t-butyl ester groups, which provide both hydrophilic properties and the ability to undergo specific deprotection reactions. This makes it particularly useful in applications requiring increased water solubility and controlled deprotection .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[benzyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57NO10/c1-32(2,3)43-30(35)12-16-37-20-24-41-26-22-39-18-14-34(28-29-10-8-7-9-11-29)15-19-40-23-27-42-25-21-38-17-13-31(36)44-33(4,5)6/h7-11H,12-28H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXHNLSMJCAWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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